(E)-5-allyl-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)thiazolidin-4-one
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Overview
Description
(E)-5-allyl-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes an allyl group, a benzyloxybenzylidene moiety, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their significant anticancer activities . They have been found to inhibit various enzymes and cell lines, contributing to their role in anticancer activity .
Mode of Action
Thiazolidin-4-one derivatives are known to interact with their targets, leading to changes that contribute to their anticancer activity . The interaction often results in the inhibition of the target enzymes and cell lines .
Biochemical Pathways
Their action often leads to the inhibition of enzymes and cell lines, disrupting the pathways that allow cancer cells to proliferate .
Pharmacokinetics
Two molecules of thiazolidin-4-one derivatives were found to obey lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
It’s known that thiazolidin-4-one derivatives have shown significant anticancer activities . For instance, treatment of human U138MG and rat C6 cell lines with a thiazolidin-4-one derivative reduced viability and proliferation of the cell line more efficiently as compared to a normal thiazolidin-4-one derivative at 6.25–50-μM concentration .
Biochemical Analysis
Biochemical Properties
Thiazolidin-4-one derivatives have been the subject of extensive research and have shown significant anticancer activities
Cellular Effects
Some thiazolidin-4-one derivatives have been found to reduce the viability and proliferation of certain cell lines more efficiently than others
Molecular Mechanism
It is known that thiazolidin-4-one derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-allyl-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then subjected to cyclization with allyl isothiocyanate under basic conditions to yield the final thiazolidinone product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-allyl-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents to ensure efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce reduced thiazolidinone derivatives. Substitution reactions can result in various substituted thiazolidinones with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block for designing new compounds with desired properties.
Biology: Research has indicated that thiazolidinone derivatives, including this compound, may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. These activities make it a candidate for further biological studies and drug development.
Medicine: Due to its potential biological activities, (E)-5-allyl-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)thiazolidin-4-one is being investigated for its therapeutic potential. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: The compound’s chemical properties can be harnessed in industrial applications, such as the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties. they differ in their substituents and specific biological activities.
Benzylidenehydrazones: Compounds with similar benzylidenehydrazone moieties may exhibit comparable biological activities, but their overall structures and properties can vary significantly.
Allyl Derivatives: Compounds containing allyl groups may share some chemical reactivity with (E)-5-allyl-2-((E)-(4-(benzyloxy)benzylidene)hydrazono)thiazolidin-4-one, but their biological activities and applications may differ.
Uniqueness
This compound stands out due to its unique combination of structural features, including the allyl group, benzyloxybenzylidene moiety, and thiazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2E)-2-[(E)-(4-phenylmethoxyphenyl)methylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-6-18-19(24)22-20(26-18)23-21-13-15-9-11-17(12-10-15)25-14-16-7-4-3-5-8-16/h2-5,7-13,18H,1,6,14H2,(H,22,23,24)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGSWNHBPLTURS-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(=O)NC(=NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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